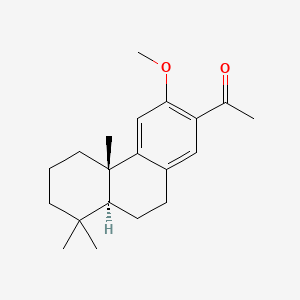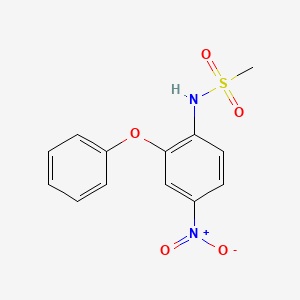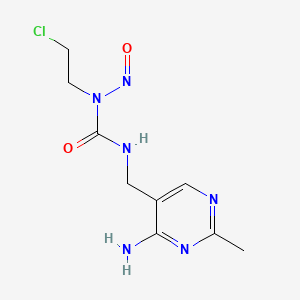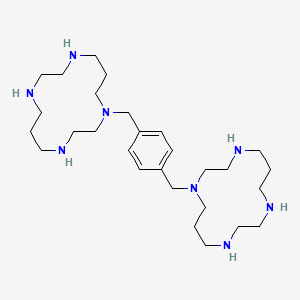
Nitisinon
Übersicht
Beschreibung
Nitisinone is a synthetic compound used primarily in the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder. It is a hydroxyphenylpyruvate dioxygenase inhibitor that prevents the breakdown of tyrosine, thereby reducing the accumulation of toxic metabolites .
Wissenschaftliche Forschungsanwendungen
Nitisinone has several scientific research applications :
Medicine: It is used to treat hereditary tyrosinemia type 1 and alkaptonuria, another rare metabolic disorder.
Biology: Nitisinone is used to study the tyrosine catabolic pathway and its associated disorders.
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic synthesis and reaction mechanism studies.
In Vivo
Nitisinone has been studied in several animal models, including mice, rats, and zebrafish. In studies of Nitisinone, nitisinone has been shown to reduce the levels of tyrosine and other metabolites that accumulate in the blood of patients with Nitisinone. Nitisinone has also been investigated for its potential use in the treatment of other metabolic disorders, including phenylketonuria and other disorders of amino acid metabolism.
In Vitro
Nitisinone has also been studied in vitro, with studies showing that it can inhibit the activity of several enzymes involved in the metabolism of tyrosine and other amino acids. Nitisinone has also been investigated for its potential use in cancer research, with studies showing that it can inhibit the growth of certain tumor cell lines.
Wirkmechanismus
Nitisinone exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This inhibition prevents the catabolism of tyrosine, leading to reduced levels of toxic metabolites such as succinylacetone. The molecular target of nitisinone is the HPPD enzyme, and its pathway involves the interruption of the tyrosine degradation process.
Biologische Aktivität
Nitisinone has been shown to have a number of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, nitisinone has been shown to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease.
Biochemical and Physiological Effects
Nitisinone has been shown to have a number of biochemical and physiological effects, including the inhibition of tyrosine and other amino acid metabolism, the inhibition of FAH activity, the inhibition of tumor cell growth, and the inhibition of inflammation. In addition, nitisinone has been shown to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
Nitisinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have a number of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, nitisinone has been shown to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease.
However, there are some limitations to the use of nitisinone in laboratory experiments. The mechanism of action of nitisinone is not fully understood, and its pharmacokinetics are not well characterized. In addition, nitisinone has been shown to be toxic at high doses, and it is not approved for use in humans.
Zukünftige Richtungen
The potential applications of nitisinone are numerous, and there are a number of potential future directions for research. These include further investigation of the mechanism of action of nitisinone, the development of improved synthesis methods, the investigation of nitisinone’s pharmacokinetics, and the development of improved formulations for use in humans. In addition, nitisinone could be investigated for its potential use in the treatment of other metabolic disorders, including phenylketonuria and other disorders of amino acid metabolism. Furthermore, nitisinone could be studied for its potential use in cancer research, with studies examining its ability to inhibit the growth of certain tumor cell lines. Finally, nitisinone could be studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s disease.
Biochemische Analyse
Biochemical Properties
Nitisinone plays a significant role in biochemical reactions. It is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway . This inhibition leads to a profound increase in plasma tyrosine levels .
Cellular Effects
Nitisinone has a profound impact on various types of cells and cellular processes. It prevents the development of liver disease, reverses and prevents renal tubular dysfunction, severe neurological crisis, and cardiomyopathy . It significantly reduces the risk of developing hepatocellular carcinoma in HT1 patients .
Molecular Mechanism
Nitisinone exerts its effects at the molecular level by inhibiting the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD) which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) as part of the tyrosine degradation pathway .
Temporal Effects in Laboratory Settings
It is known that Nitisinone can prevent long-term complications by successfully reducing homogentisic acid production .
Dosage Effects in Animal Models
The effects of Nitisinone vary with different dosages in animal models. Nitisinone decreased the urinary excretion of HGA in a concentration-dependent manner, up to serum nitisinone concentrations of about 3 μmol/L .
Metabolic Pathways
Nitisinone is involved in the tyrosine catabolic pathway. It inhibits the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD), which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) .
Vorbereitungsmethoden
Nitisinone is synthesized through a multi-step process. The preparation involves the following steps :
Preparation of 2-nitryl-4-trifluoromethyl-benzoyl chloride: This is achieved by reacting 2-nitryl-4-trifluoromethyl-benzoic acid with thionyl chloride.
Reaction with 1,3-cyclohexanedione: The benzoyl chloride derivative is then reacted with 1,3-cyclohexanedione in the presence of ethyl gallate and anhydrous sodium carbonate.
Purification: The crude product is purified through recrystallization using ethyl acetate, resulting in high-purity nitisinone.
Analyse Chemischer Reaktionen
Nitisinone undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced or oxidized under specific conditions, affecting its electron affinity and reduction potential.
Substitution Reactions: Nitisinone can participate in substitution reactions, particularly involving its nitro and trifluoromethyl groups.
Common reagents used in these reactions include thionyl chloride, ethyl gallate, and anhydrous sodium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Nitisinone is structurally similar to other triketone herbicides, such as mesotrione . its medical application sets it apart from these compounds. While mesotrione is used as a herbicide, nitisinone’s primary use is in treating metabolic disorders. Other similar compounds include:
Mesotrione: Used as a herbicide.
Sulcotrione: Another herbicide with a similar mechanism of action.
Nitisinone’s uniqueness lies in its dual role as both a medical treatment and a potential agrochemical.
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBCNLGXQFSTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042673 | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.11e-03 g/L | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
104206-65-7 | |
| Record name | Nitisinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitisinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitisinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104206-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITISINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitisinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



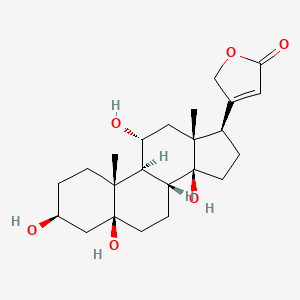

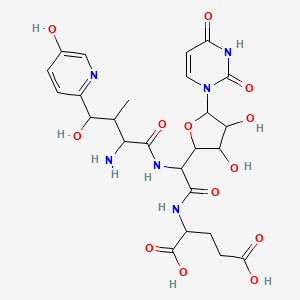




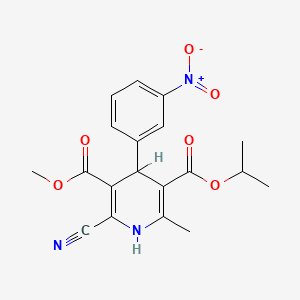
![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
